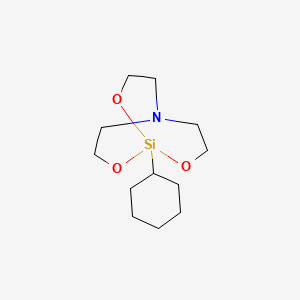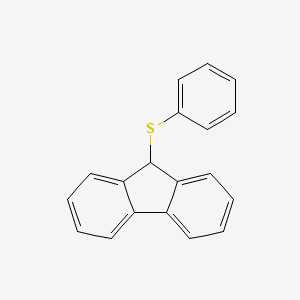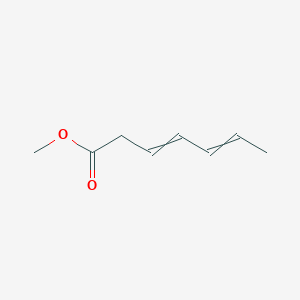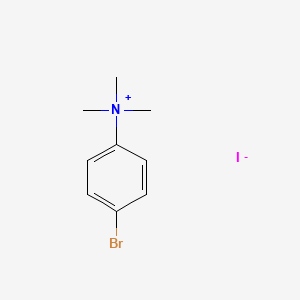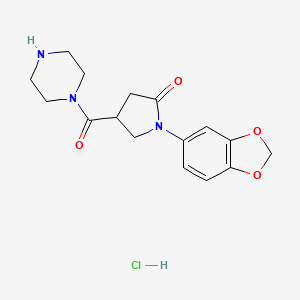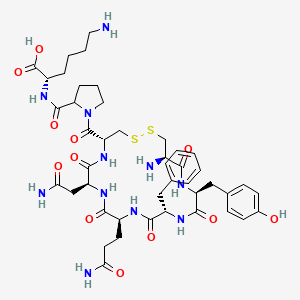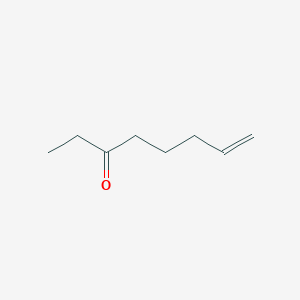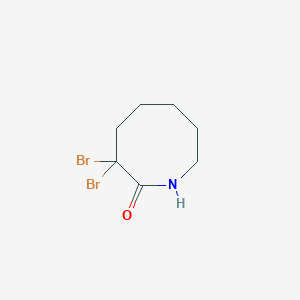
3,3-Dibromoazocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromoazocan-2-one: is an organic compound characterized by the presence of two bromine atoms attached to the azocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoazocan-2-one typically involves the bromination of azocan-2-one. This can be achieved through the reaction of azocan-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dibromoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form azocan-2-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Hydroxylated azocane derivatives.
Reduction: Azocan-2-one.
Oxidation: Higher brominated azocane compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dibromoazocan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Dibromoazocan-2-one involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromoazocane: Similar structure but with bromine atoms at different positions.
3,3-Dichloroazocan-2-one: Similar structure with chlorine atoms instead of bromine.
3,3-Diiodoazocan-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness: 3,3-Dibromoazocan-2-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms also influences the compound’s physical properties, such as melting point and solubility, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
32566-59-9 |
|---|---|
Molekularformel |
C7H11Br2NO |
Molekulargewicht |
284.98 g/mol |
IUPAC-Name |
3,3-dibromoazocan-2-one |
InChI |
InChI=1S/C7H11Br2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) |
InChI-Schlüssel |
HTNJKJOBEMTXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)NCC1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


